what is the chemical structure of 1-Propanol, 3-(2-amino-5-chlorophenoxy)-
what is the chemical structure of 1-Propanol, 3-(2-amino-5-chlorophenoxy)-
An In-Depth Technical Guide on 3-(2-Amino-5-chlorophenoxy)propan-1-ol: Structural Profiling, Chemoselective Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of bifunctional and trifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 3-(2-Amino-5-chlorophenoxy)propan-1-ol (CAS: 937064-36-3) is a highly versatile, orthogonally reactive scaffold [1]. Featuring an aromatic amine, a primary aliphatic alcohol, and an aryl chloride, this molecule serves as a premier precursor for the synthesis of 1,4-benzoxazepines, functionalized anilines, and targeted protein degraders (PROTACs).
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic structural descriptions. Herein, we will dissect the causality behind its chemoselective synthesis, map its orthogonal reactivity, and establish a self-validating analytical framework to ensure high-fidelity integration into your drug development pipelines.
Structural and Physicochemical Profiling
The molecular architecture of 3-(2-amino-5-chlorophenoxy)propan-1-ol is defined by a central electron-rich benzene ring modulated by an electron-withdrawing chlorine atom at the C5 position. The C1 position is functionalized with a 3-hydroxypropoxy chain, while the C2 position bears a primary amine. This specific spatial arrangement (ortho-relationship between the ether linkage and the amine) primes the molecule for intramolecular cyclization.
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Registry Number | 937064-36-3 | Unique identifier for procurement and database indexing [1]. |
| Molecular Formula | C9H12ClNO2 | Dictates mass spectrometric parent ion (M+H: 202.06 m/z). |
| Molecular Weight | 201.65 g/mol | Low molecular weight ensures high ligand efficiency in fragment-based design. |
| Topological Polar Surface Area (tPSA) | 46.25 Ų | Optimal for membrane permeability; suitable for CNS-targeted scaffolds. |
| H-Bond Donors / Acceptors | 2 / 3 | Provides multiple vectors for target-protein interactions. |
Orthogonal Chemical Reactivity & Mechanistic Pathways
The true value of this scaffold lies in the orthogonal reactivity of its three functional groups. Successful derivatization requires exploiting the kinetic and thermodynamic differences between these sites:
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Aromatic Amine (Nucleophilic): Highly reactive toward acyl chlorides, sulfonyl chlorides, and isocyanates. It can also participate in Buchwald-Hartwig cross-coupling.
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Primary Aliphatic Alcohol (Electrophilic Precursor): Can be selectively oxidized to an aldehyde/carboxylic acid or activated as a mesylate/tosylate to facilitate intramolecular nucleophilic attack by the amine.
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Aryl Chloride (Cross-Coupling Handle): Inert under standard alkylation/acylation conditions, reserving it for late-stage Suzuki-Miyaura or Sonogashira couplings.
Fig 1. Orthogonal reactivity map of 3-(2-amino-5-chlorophenoxy)propan-1-ol.
Chemoselective Synthesis Strategy
Synthesizing this molecule requires strict control over chemoselectivity. Attempting to alkylate 2-amino-5-chlorophenol directly results in a complex mixture of N-alkylated and O-alkylated products. Therefore, we must use 5-chloro-2-nitrophenol as the starting material, masking the amine as a nitro group during the O-alkylation step [2], followed by a highly specific reduction [3][4].
Fig 2. Two-step chemoselective synthesis workflow from 5-chloro-2-nitrophenol.
Step-by-Step Experimental Protocol & Causality
Step 1: O-Alkylation of 5-Chloro-2-nitrophenol
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Charge Reactor: Dissolve 5-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M).
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Base Addition: Add anhydrous K₂CO₃ (1.5 eq).
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Causality: K₂CO₃ is a mild base. It is sufficiently basic to deprotonate the highly acidic nitrophenol (pKa ~7.1) but not strong enough to trigger the elimination of the alkyl halide to form allyl alcohol, which would occur with stronger bases like NaH [2].
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Alkylation: Dropwise add 3-bromo-1-propanol (1.1 eq) and heat to 80°C for 4 hours.
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Causality: The bromide is a superior leaving group compared to the hydroxyl group, ensuring the reaction proceeds exclusively via S_N2 displacement at the brominated carbon.
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Workup: Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF.
Step 2: Chemoselective Béchamp-Type Reduction
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Charge Reactor: Dissolve the intermediate 3-(5-chloro-2-nitrophenoxy)propan-1-ol in a 4:1 mixture of EtOH:H₂O.
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Reagent Addition: Add Iron (Fe) powder (5.0 eq) and NH₄Cl (2.0 eq).
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Causality (Critical Step): Why not use standard Palladium on Carbon (Pd/C) with H₂? Palladium-catalyzed hydrogenation carries a severe risk of hydrodehalogenation , which would cleave the C-Cl bond. Iron/NH₄Cl (a modified Béchamp reduction) is highly chemoselective; it reduces the nitro group to an amine via a single-electron transfer mechanism without disturbing the aryl chloride [3][4].
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Reaction: Heat at reflux (80°C) for 2 hours. Monitor via LC-MS.
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Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate to yield the pure target compound.
Analytical Characterization & Self-Validating Systems
To ensure the integrity of the synthesized batch, the analytical protocol must act as a self-validating system. The primary risk in this synthesis is the loss of the chlorine atom during Step 2. We validate its retention using ¹H NMR spectroscopy by analyzing the splitting patterns in the aromatic region.
Table 2: Expected ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Self-Validation Logic |
| ~1.85 ppm | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | Confirms the intact propanol chain. |
| ~3.55 ppm | Quartet (q) | 2H | -CH₂-OH | Couples with the adjacent OH and CH₂. |
| ~4.05 ppm | Triplet (t) | 2H | Ar-O-CH₂- | Confirms O-alkylation over N-alkylation. |
| ~4.50 ppm | Triplet (t) | 1H | -OH | Disappears upon D₂O exchange. |
| ~4.85 ppm | Singlet (s) | 2H | Ar-NH₂ | Confirms successful nitro reduction. |
| ~6.60 ppm | Doublet (d, J=8.2 Hz) | 1H | C3-H (Aromatic) | Ortho-coupling to C4-H. |
| ~6.72 ppm | Doublet of Doublets (dd) | 1H | C4-H (Aromatic) | Ortho-coupling to C3, meta-coupling to C6. |
| ~6.85 ppm | Doublet (d, J=2.1 Hz) | 1H | C6-H (Aromatic) | Meta-coupling only. Proves Cl is still at C5. |
Note: If hydrodehalogenation had occurred, the C6-H peak would lose its isolated meta-coupling character, and the integration of the aromatic region would increase to 4 protons. The presence of exactly 3 aromatic protons with the J=2.1 Hz doublet is the definitive proof of protocol success.
Applications in Drug Discovery
For drug development professionals, 3-(2-amino-5-chlorophenoxy)propan-1-ol is not just an intermediate; it is a strategic launchpad:
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1,4-Benzoxazepine Synthesis: By converting the primary alcohol to a leaving group (e.g., via mesyl chloride) and applying basic conditions, the aromatic amine will undergo intramolecular cyclization. The resulting 1,4-benzoxazepine core is a privileged scaffold found in numerous antipsychotic and antidepressant APIs.
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PROTAC Linker Integration: The 3-carbon aliphatic chain serves as an excellent, sterically unhindered vector for attaching PEG-based linkers in the design of Proteolysis Targeting Chimeras (PROTACs), while the aryl chloride can be utilized to cross-couple the target-binding warhead.
References
- BLD Pharm. 1-Propanol, 3-(2-amino-5-chlorophenoxy)- (CAS 937064-36-3).
- Green Chemistry (RSC Publishing). O-Alkylation of phenol derivatives via a nucleophilic substitution.
- Synthesis (Thieme E-Books & E-Journals). The Reduction of Nitroarenes with Iron/Acetic Acid.
- Synthetic Communications (Taylor & Francis). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

